
(4-t-Butoxy-3-methoxyphenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-tert-butoxy-3-methoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is known for its reactivity and utility in organic synthesis, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (4-tert-butoxy-3-methoxyphenyl)zinc bromide typically involves the reaction of 4-tert-butoxy-3-methoxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of (4-tert-butoxy-3-methoxyphenyl)zinc bromide follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled temperatures, and efficient mixing to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(4-tert-butoxy-3-methoxyphenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, phosphine ligands, and other organohalides.
Conditions: These reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reactants used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
Aplicaciones Científicas De Investigación
(4-tert-butoxy-3-methoxyphenyl)zinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biological molecules for research purposes.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism by which (4-tert-butoxy-3-methoxyphenyl)zinc bromide exerts its effects involves the formation of reactive intermediates that facilitate the formation of new chemical bonds. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This process is often catalyzed by transition metals like palladium, which help to stabilize the reactive intermediates and lower the activation energy of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
- (4-tert-butoxy-3-methylphenyl)zinc bromide
- (4-tert-butoxy-3-methoxyphenyl)zinc chloride
- (4-tert-butoxy-3-methoxyphenyl)zinc iodide
Uniqueness
(4-tert-butoxy-3-methoxyphenyl)zinc bromide is unique due to its specific substituents, which confer distinct reactivity and selectivity in chemical reactions. The presence of both tert-butoxy and methoxy groups can influence the electronic properties of the compound, making it particularly useful in certain synthetic applications.
Propiedades
Fórmula molecular |
C11H15BrO2Zn |
|---|---|
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-methoxy-2-[(2-methylpropan-2-yl)oxy]benzene-5-ide |
InChI |
InChI=1S/C11H15O2.BrH.Zn/c1-11(2,3)13-10-8-6-5-7-9(10)12-4;;/h6-8H,1-4H3;1H;/q-1;;+2/p-1 |
Clave InChI |
FHQAGPXMMFAEMI-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC1=C(C=[C-]C=C1)OC.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


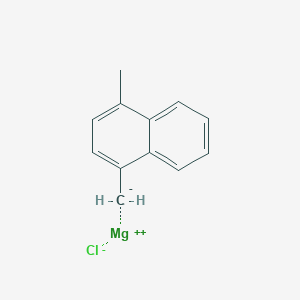
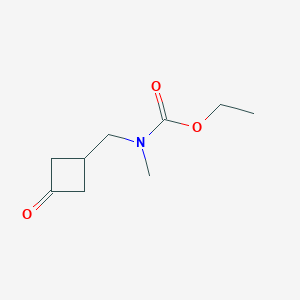
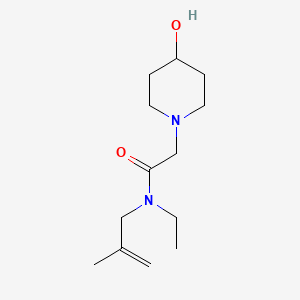

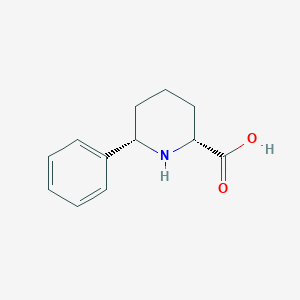

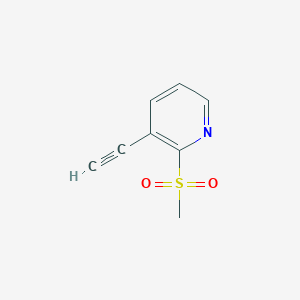
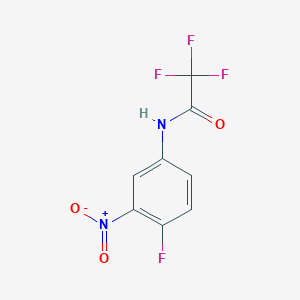
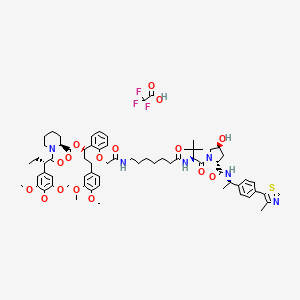
![Cyclobutyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14888761.png)
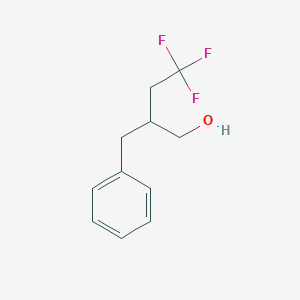
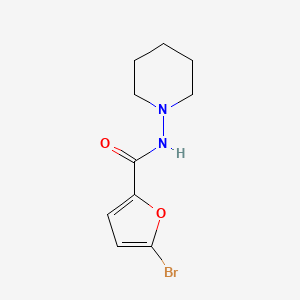
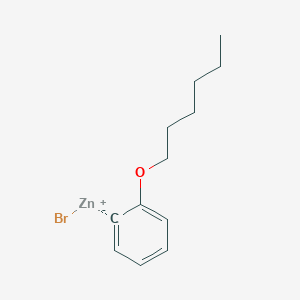
![Rel-tert-butyl (1R,3S)-5'-bromo-4'-chloro-3-hydroxyspiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridine]-1'(2'H)-carboxylate](/img/structure/B14888775.png)
